molecular formula C20H30N2OS B10951881 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide

Cat. No.: B10951881
M. Wt: 346.5 g/mol
InChI Key: BYIMBQZDQROFTN-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide: is a complex organic compound with a unique structure that includes a cyano group, a cycloheptathiophene ring, and a decanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide typically involves multiple steps, starting with the formation of the cycloheptathiophene ring. This can be achieved through a series of cyclization reactions involving sulfur-containing precursors. The cyano group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the decanamide chain through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide involves its interaction with specific molecular targets. The cyano group and the cycloheptathiophene ring can interact with enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide is unique due to its specific combination of functional groups and ring structures. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H30N2OS

Molecular Weight

346.5 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide

InChI

InChI=1S/C20H30N2OS/c1-2-3-4-5-6-7-11-14-19(23)22-20-17(15-21)16-12-9-8-10-13-18(16)24-20/h2-14H2,1H3,(H,22,23)

InChI Key

BYIMBQZDQROFTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=C(C2=C(S1)CCCCC2)C#N

Origin of Product

United States

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